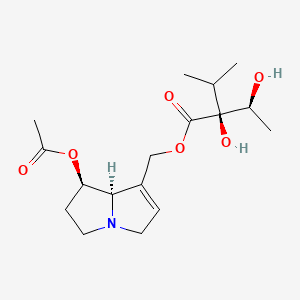
7-乙酰裂解碱
描述
7-Acetyllycopsamine is a pyrrolizidine alkaloid, which are compounds isolated from comfrey. It can produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . It also exhibits antibacterial effects with a MIC of 1.7 mg/ml in E. coli .
Molecular Structure Analysis
The molecular formula of 7-Acetyllycopsamine is C17H27NO6 . Its molecular weight is 341.3994 . The structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Acetyllycopsamine include a molecular weight of 341.40 , a density of 1.2±0.1 g/cm3, a boiling point of 466.0±45.0 °C at 760 mmHg, a vapour pressure of 0.0±2.6 mmHg at 25°C, an enthalpy of vaporization of 83.9±6.0 kJ/mol, a flash point of 235.6±28.7 °C, an index of refraction of 1.546, a molar refractivity of 86.9±0.4 cm3, #H bond acceptors: 7, #H bond donors: 2, #Freely Rotating Bonds: 8, #Rule of 5 Violations: 0, ACD/LogP: 0.16, ACD/LogD (pH 5.5): -1.57, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): 0.13, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 15.25, Polar Surface Area: 96 Å2, Polarizability: 34.5±0.5 10-24 cm3, Surface Tension: 51.5±5.0 dyne/cm, Molar Volume: 274.6±5.0 cm3 .科学研究应用
植物防御中的作用
7-乙酰裂解碱是一种吡咯里西啶生物碱 (PA),这类次生代谢产物存在于被子植物的某些科中 . 这些化合物是植物抵御食草动物的化学防御的一部分 . 7-乙酰裂解碱不在花部存在,但在叶和根中存在,这表明额外的 PA 生物合成位点为 PA 转运至花结构提供了库 .
在紫草科植物中的分布
紫草科植物 (Symphytum officinale; Boraginaceae) 已经被证明可以在专门的叶片中激活生物碱的产生,并在花序发育的短时间内在花朵中积累 PA . 然而,7-乙酰裂解碱几乎完全积累在子房中,而花瓣、萼片和花粉几乎不含 PA .
毒性和基因毒性
吡咯里西啶生物碱 (PA) 及其 N-氧化物 (PANO) 会对人和动物造成肝脏毒性和基因毒性 . 这种毒性随着酯类数量的增加而增加 .
膳食补充剂中的存在
人类可以通过摄入草药茶、药用植物和膳食补充剂来接触 PA 的毒性 . 因此,这些产品中存在 7-乙酰裂解碱是一个重要的问题。
检测和定量
超高效液相色谱-电喷雾电离-四极杆-飞行时间质谱 (UPLC-ESI-Q-TOFMS) 可以提供准确的前体离子和碎片离子质量信息,以及同时定量 . 该方法可用于快速准确地测定包括 7-乙酰裂解碱在内的 9 种 PA .
化学分析
提出了一种使用从测试样品的色谱图中获得的质量信息进行生物碱化学分析的方法 . 这种方法将提供一个数据库,可用于立即识别植物样品中的生物碱 .
作用机制
Target of Action
7-Acetyllycopsamine is a pyrrolizidine alkaloid . Its primary target is the liver, where it acts as a mild hepatotoxin .
Mode of Action
The compound interacts with the liver cells, inducing inflammation
Biochemical Pathways
7-Acetyllycopsamine affects the biochemical pathways related to liver function and inflammation . It can induce liver inflammation, which is detectable as significantly greater serum ALT (alanine transaminase) scores
Result of Action
The primary result of 7-Acetyllycopsamine’s action is the induction of liver inflammation . This is evidenced by increased serum ALT scores in mice
Action Environment
It is known that the compound is derived from plants , suggesting that its production and availability may be influenced by environmental conditions affecting plant growth
属性
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOFSJTBIDAHX-OFSOMGBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223742 | |
| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73544-48-6 | |
| Record name | 7-Acetyllycopsamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycopsamine `1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ACETYLLYCOPSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 7-Acetyllycopsamine and in what plant species is it found?
A1: 7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as comfrey (Symphytum officinale) []. Other plant sources include Symphytum × uplandicum (Russian comfrey) [] and Echium species like Echium rauwolfii and Echium horridum [].
Q2: How do pyrrolizidine alkaloids (PAs) like 7-Acetyllycopsamine exert their toxic effects?
A2: While 7-Acetyllycopsamine's specific toxicity is less studied, PAs like riddelliine, structurally similar to those found in comfrey, are known to be genotoxic and carcinogenic []. These effects are attributed to the active metabolites of PAs, which interact with DNA primarily in liver cells. This interaction leads to DNA damage, mutation induction, and potentially, cancer development [].
Q3: Why are the levels of 7-Acetyllycopsamine important in assessing the safety of comfrey?
A3: 7-Acetyllycopsamine, along with other PAs, is a significant contributor to the toxicity associated with comfrey consumption []. Studies analyzing the PA content in Symphytum asperum roots found significant amounts of 7-Acetyllycopsamine, exceeding the tolerable levels recommended by regulatory bodies []. Notably, echimidine, a highly toxic PA, was also detected in these samples, raising concerns about the safety of using such plants for medicinal purposes [].
Q4: Does the concentration of 7-Acetyllycopsamine vary within a plant or across different growing conditions?
A4: Yes, research suggests that environmental factors and plant part can influence PA concentrations. A study on Symphytum asperum found significant variations in 7-Acetyllycopsamine levels in roots depending on the season []. This highlights the importance of considering various factors, such as plant part, harvest time, and geographical location, when assessing PA content and potential toxicity [, ].
Q5: What are the implications of varying PA content for the use of comfrey in traditional medicine?
A5: The presence of PAs like 7-Acetyllycopsamine and their variable concentrations pose a significant challenge for the safe use of comfrey in traditional medicine []. This emphasizes the need for a refined risk assessment of PAs in medicinal plants like comfrey to ensure public health []. Further research on individual PA levels, standardized extraction methods, and potential detoxification strategies is crucial to harnessing the potential benefits of these plants while minimizing risks [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid](/img/structure/B1675655.png)
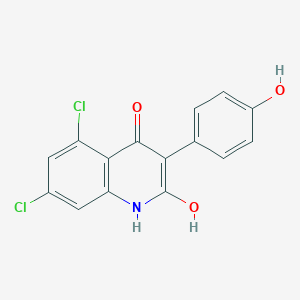
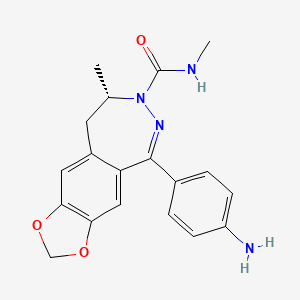

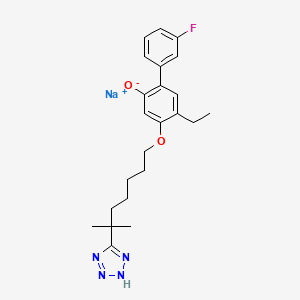
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)
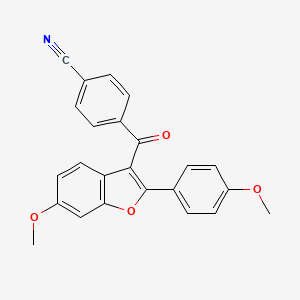
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)
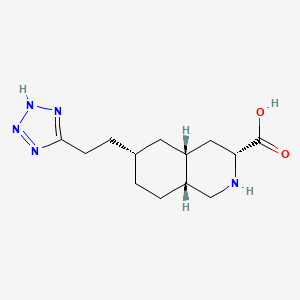
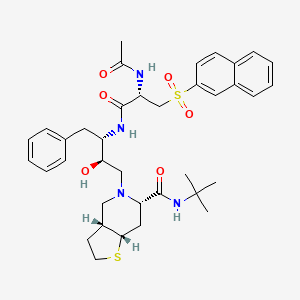


![(2S)-2-(4-(3-Amino-1,9-dioxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)pentanedioic acid](/img/structure/B1675677.png)